trans-4-(Cbz-amino)-3-hydroxypiperidine hcl
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Overview
Description
Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride: is a chemical compound with the molecular formula C14H19NO3. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a hydroxyl group (-OH) and a carbobenzoxy (Cbz) protected amino group (-NH2) in the trans configuration on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Protection of Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions.
Hydroxylation: The protected piperidine undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Deprotection: The Cbz group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Sequential addition of reagents and careful control of reaction parameters.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical research and development.
Mechanism of Action
The mechanism of action of trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Trans-4-(Cbz-amino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a piperidine ring.
Trans-3-(Cbz-amino)-4-hydroxypyrrolidine: Contains a pyrrolidine ring with similar functional groups.
Uniqueness: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHFWXLMHRUWFW-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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